2-Fluoro-6-(pyridin-2-yl)benzaldehyde
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Overview
Description
2-Fluoro-6-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridin-2-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzaldehyde in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2-Fluoro-6-(pyridin-2-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Fluoro-6-(pyridin-2-yl)benzoic acid.
Reduction: 2-Fluoro-6-(pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(pyridin-2-yl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyridin-2-yl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(pyridin-2-yl)benzaldehyde: Similar structure but with the pyridin-2-yl group at the 4-position.
2-Fluoro-6-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.
2-Fluoro-6-(pyridin-4-yl)benzaldehyde: Similar structure but with the pyridin-4-yl group instead of pyridin-2-yl.
Uniqueness
2-Fluoro-6-(pyridin-2-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridin-2-yl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-5-3-4-9(10(11)8-15)12-6-1-2-7-14-12/h1-8H |
InChI Key |
QEFIKOMWZLOAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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